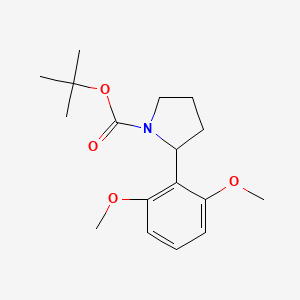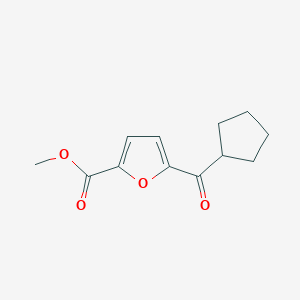
2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 3,5-dichloropyridine, which is then subjected to various reactions including hydrazinolysis, cyclization, bromination, and acidolysis . The final step involves the formation of the triazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .
科学的研究の応用
2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(3,5-Dichloropyridin-2-yl)sulfonyl acetic acid
- 3,5-Dichloro-2-arylpyridines
Uniqueness
What sets 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid apart is its unique combination of a pyridine ring with a triazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H6Cl2N4O2 |
|---|---|
分子量 |
273.07 g/mol |
IUPAC名 |
2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2N4O2/c1-4-7(9(16)17)14-15(13-4)8-6(11)2-5(10)3-12-8/h2-3H,1H3,(H,16,17) |
InChIキー |
GERNVFWPGIQEOT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=C1C(=O)O)C2=C(C=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


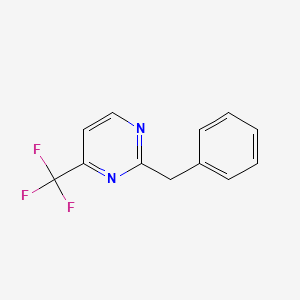
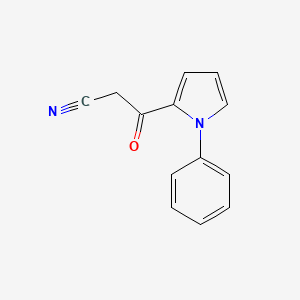
![3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11792548.png)
![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)

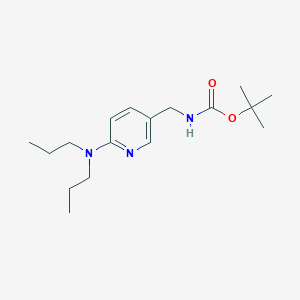
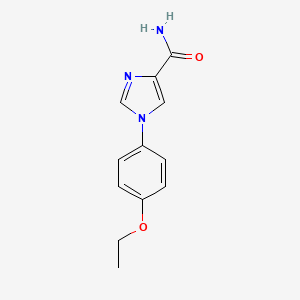
![(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792567.png)
